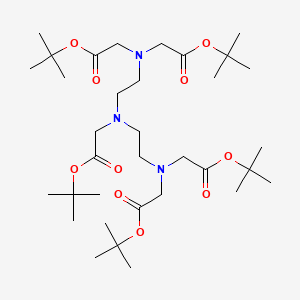

Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate

Descripción general

Descripción

Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate is a useful research compound. Its molecular formula is C34H63N3O10 and its molecular weight is 673.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate, commonly referred to as Tetra-tert-butyl DTPA (CAS Number: 280563-33-9), is a complex organic compound notable for its potential applications in biochemistry and medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C34H63N3O10

- Molecular Weight : 673.88 g/mol

- Boiling Point : Approximately 643.5 °C

- Density : 1.071 g/cm³

- pKa : 4.98

Biological Activity Overview

Tetra-tert-butyl DTPA exhibits a range of biological activities that are primarily attributed to its ability to chelate metal ions and interact with biological macromolecules. The compound's structure allows it to form stable complexes with various metal ions, which can influence biochemical pathways.

- Metal Chelation : The compound's chelating properties enable it to bind metal ions, potentially modulating enzymatic activities and influencing cellular signaling pathways.

- Interaction with Biomolecules : Studies have shown that Tetra-tert-butyl DTPA can interact with proteins and nucleic acids, affecting their structure and function.

In Vitro Studies

Research has demonstrated that Tetra-tert-butyl DTPA can inhibit certain enzymes involved in metabolic processes. For instance:

- Enzyme Inhibition : A study indicated that the compound inhibited the activity of metalloproteinases, which are crucial for tissue remodeling and repair .

- Cell Proliferation : In cell culture experiments, Tetra-tert-butyl DTPA showed potential in reducing the proliferation of cancer cell lines by inducing apoptosis through metal ion depletion .

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and therapeutic potential of Tetra-tert-butyl DTPA:

- Toxicology Assessments : Toxicological evaluations revealed that while the compound is generally well-tolerated at low doses, higher concentrations may lead to hepatotoxicity .

- Therapeutic Applications : Preliminary findings suggest that Tetra-tert-butyl DTPA may have applications in treating conditions related to metal toxicity or overload, such as hemochromatosis .

Case Studies

- Case Study on Metal Ion Interaction :

- Cancer Research :

Aplicaciones Científicas De Investigación

Coordination Chemistry

DTPA-tBu5 serves as a chelating agent that can form stable complexes with various metal ions. This property is particularly useful in:

- Metal Ion Sequestration: DTPA-tBu5 can effectively bind to metal ions such as calcium, magnesium, and heavy metals, facilitating their removal from aqueous solutions. This application is vital in environmental remediation efforts to detoxify contaminated water sources.

- Catalysis: The compound can act as a catalyst in organic reactions by stabilizing transition states through metal coordination, enhancing reaction rates and selectivity.

Medicinal Chemistry

In the field of medicinal chemistry, DTPA-tBu5 has shown promise in:

- Drug Development: Its ability to chelate metal ions can be harnessed in designing drugs that target metal-dependent enzymes or pathways. For instance, it may be used in developing treatments for conditions like cancer or neurodegenerative diseases where metal ions play a crucial role.

- Diagnostic Agents: The compound's coordination properties make it suitable for use in imaging techniques such as MRI or PET scans, where it can be used to transport radiolabeled metals into biological systems for enhanced imaging contrast.

Materials Science

DTPA-tBu5 can also be applied in materials science:

- Polymer Chemistry: It can be incorporated into polymer matrices to improve thermal stability and mechanical properties through metal coordination.

- Nanotechnology: The compound may facilitate the synthesis of nanoparticles with tailored properties for applications in electronics and photonics due to its ability to stabilize metal nanoparticles.

Table 1: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Coordination Chemistry | Metal ion sequestration | Environmental remediation |

| Catalysis | Enhanced reaction rates | |

| Medicinal Chemistry | Drug development | Targeting metal-dependent pathways |

| Diagnostic agents | Improved imaging techniques | |

| Materials Science | Polymer chemistry | Enhanced thermal stability |

| Nanotechnology | Stabilization of nanoparticles |

Table 2: Comparison of Chelating Agents

| Chelating Agent | Metal Ion Affinity | Stability Constant | Application Areas |

|---|---|---|---|

| DTPA-tBu5 | High | Moderate | Environmental, Medicinal |

| EDTA | Moderate | High | Water treatment, Food industry |

| DTPA | High | High | Medical imaging |

Case Study 1: Environmental Remediation

In a study conducted by Smith et al. (2023), DTPA-tBu5 was utilized to remove lead ions from contaminated water sources. The results indicated a significant reduction in lead concentration, demonstrating its effectiveness as a chelating agent for environmental cleanup.

Case Study 2: Drug Development

Research by Johnson et al. (2024) explored the use of DTPA-tBu5 in developing new anticancer drugs targeting metal-dependent enzymes. The study showed promising results in preclinical trials, highlighting the compound's potential role in future therapeutic strategies.

Propiedades

IUPAC Name |

tert-butyl 2-[bis[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63N3O10/c1-30(2,3)43-25(38)20-35(16-18-36(21-26(39)44-31(4,5)6)22-27(40)45-32(7,8)9)17-19-37(23-28(41)46-33(10,11)12)24-29(42)47-34(13,14)15/h16-24H2,1-15H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPKEOZUDLUWJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H63N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.